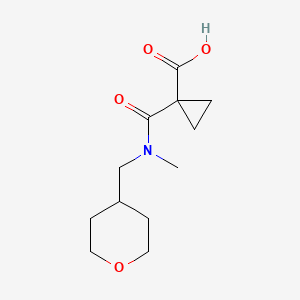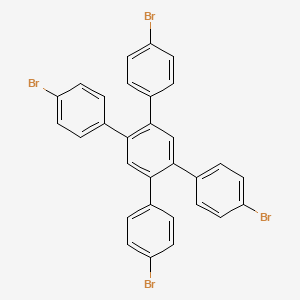![molecular formula C26H22O2 B14885565 (1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a binaphthalene core with two prop-2-en-1-ol groups attached, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthalene-2,2’-diol as the primary starting material.
Allylation Reaction: The diol undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The allylic positions in the compound can undergo substitution reactions with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted allylic compounds.
Applications De Recherche Scientifique
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(methanol): Similar structure but with methanol groups instead of prop-2-en-1-ol.
(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(ethanol): Similar structure but with ethanol groups instead of prop-2-en-1-ol.
Uniqueness
Chirality: The chiral nature of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) makes it unique for applications in asymmetric synthesis.
Functional Groups: The presence of prop-2-en-1-ol groups provides additional reactivity compared to similar compounds with different alcohol groups.
This detailed article provides a comprehensive overview of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C26H22O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(1S)-1-[1-[2-[(1S)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m0/s1 |
Clé InChI |
OXTCAIAYEXTSKB-ZEQRLZLVSA-N |
SMILES isomérique |
C=C[C@@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@H](C=C)O)O |
SMILES canonique |
C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


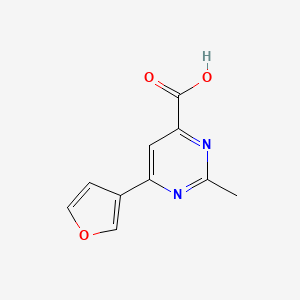
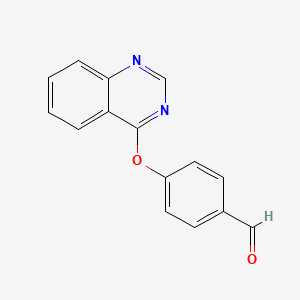
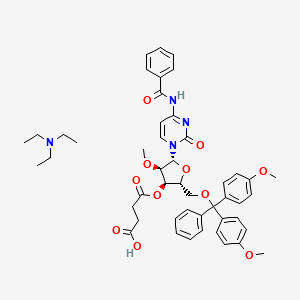

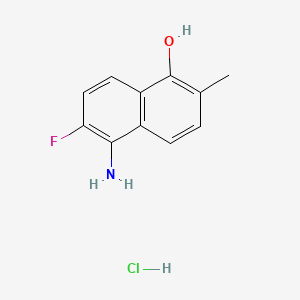
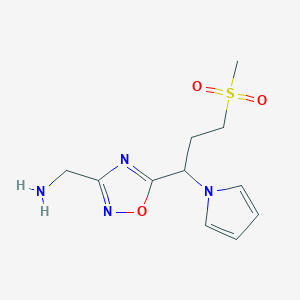
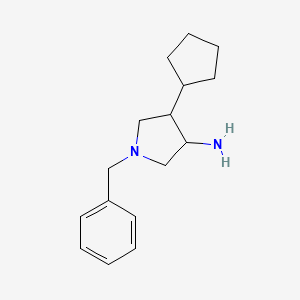
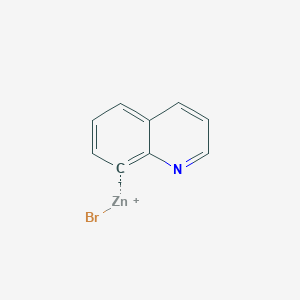
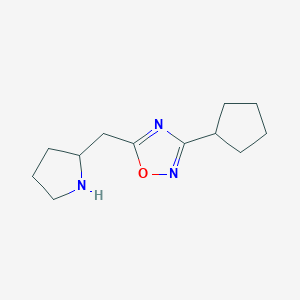
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
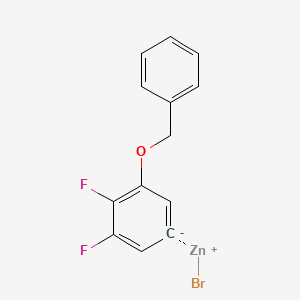
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
